2-cyano-N-(pyridin-3-yl)acetamide

Descripción

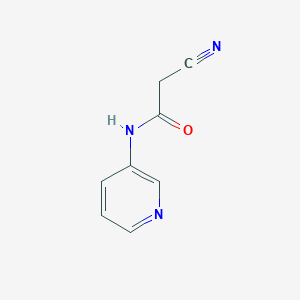

Structure

3D Structure

Propiedades

IUPAC Name |

2-cyano-N-pyridin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-4-3-8(12)11-7-2-1-5-10-6-7/h1-2,5-6H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZYGZVAUQLYOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501306676 | |

| Record name | 2-Cyano-N-3-pyridinylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219618-13-0 | |

| Record name | 2-Cyano-N-3-pyridinylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219618-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyano-N-3-pyridinylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyano N Pyridin 3 Yl Acetamide and Analogues

Conventional Synthetic Routes

Conventional methods for the synthesis of 2-cyano-N-(pyridin-3-yl)acetamide and its analogues predominantly rely on well-established organic reactions such as nucleophilic acyl substitution and condensation reactions.

Nucleophilic Acyl Substitution Strategies

Nucleophilic acyl substitution is a cornerstone for the formation of the amide bond in this compound. libretexts.orgvanderbilt.edu This approach involves the reaction of a nucleophilic aminopyridine with a suitable acylating agent containing the cyanoacetyl group.

A common and economical method for the synthesis of N-aryl or N-heteryl cyanoacetamides involves the reaction of the corresponding amine with an alkyl cyanoacetate (B8463686), such as ethyl cyanoacetate. tubitak.gov.tr This reaction can be performed under various conditions, including solvent-free fusion at elevated temperatures or at room temperature with a catalyst like sodium ethoxide in ethanol. tubitak.gov.trresearchgate.net For instance, the direct condensation of primary amines with ethyl cyanoacetate in the presence of KF-alumina under solvent-free conditions has been reported to produce N-substituted cyanoacetamides in high yields. researchgate.net

The general reaction is as follows: 3-Aminopyridine (B143674) + Ethyl Cyanoacetate → this compound + Ethanol

| Reactants | Catalyst/Conditions | Yield | Reference |

| Primary Amines, Ethyl Cyanoacetate | KF-Alumina, Solvent-free, 1h | 85-90% | researchgate.net |

| Anilines, Ethyl Cyanoacetate | Reflux, High Temperature, 2h | Good | mdpi.com |

This table presents generalized yields for the synthesis of N-substituted cyanoacetamides based on available literature.

More reactive acylating agents can be employed to facilitate the cyanoacetylation of aminopyridines. One such effective agent is 1-cyanoacetyl-3,5-dimethylpyrazole. researchgate.netresearchgate.net This reagent is noted for being a more powerful cyanoacetylating agent than ethyl cyanoacetate and more stable and convenient to handle than cyanoacetyl chloride. researchgate.netresearchgate.net It has been successfully used to prepare a variety of cyanoacetamides by reacting with primary amines. researchgate.net A series of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, which are analogues of the target compound, were prepared through the reaction of 3-aminothieno[2,3-b]pyridines with 1-cyanoacetyl-3,5-dimethylpyrazole. researchgate.net

| Amine Substrate | Acylating Agent | Product | Reference |

| Primary Amines | 1-cyanoacetyl-3,5-dimethylpyrazole | Cyanoacetamides | researchgate.net |

| 3-Aminothieno[2,3-b]pyridines | 1-cyanoacetyl-3,5-dimethylpyrazole | N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides | researchgate.net |

This table illustrates the application of 1-cyanoacetyl-3,5-dimethylpyrazole in the synthesis of cyanoacetamide analogues.

Condensation Reactions

Condensation reactions are also pivotal in the synthesis of heterocyclic structures derived from cyanoacetamide precursors. While not a direct synthesis of this compound itself, these reactions showcase the utility of the cyanoacetamide moiety. For example, cyanoacetamide derivatives can undergo condensation with 1,3-dicarbonyl compounds like acetylacetone (B45752) to form substituted pyridones. researchgate.netmdpi.com These reactions are typically carried out in the presence of a base such as potassium hydroxide (B78521) in ethanol. mdpi.com

Advanced Synthetic Approaches

To overcome some of the limitations of conventional heating, such as longer reaction times, advanced synthetic methodologies have been developed.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. psu.edunih.gov This method has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of cyanoacetamide. jchps.comresearchgate.net The key advantages of microwave irradiation include a significant reduction in reaction times, often from hours to minutes, and frequently improved product yields. nih.govjchps.com

In the synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivatives, a related class of compounds, microwave irradiation was shown to be superior to conventional heating, resulting in higher yields and shorter reaction times. jchps.com This suggests that the synthesis of this compound and its analogues could also be significantly optimized using microwave technology.

| Synthetic Method | Reaction Time | Yield | Advantages | Reference |

| Conventional Heating | 10 hours | Lower | - | jchps.com |

| Microwave Irradiation | Shorter | Excellent | Reduced reaction time, minimization of by-products | jchps.com |

This table compares conventional and microwave-assisted synthesis for a related class of cyanoacetamide derivatives, highlighting the benefits of the latter.

Catalytic Methodologies

Catalytic approaches offer significant advantages in terms of reaction efficiency, selectivity, and sustainability. For the synthesis of N-aryl-2-cyanoacetamides, which are structural analogues of this compound, various catalytic systems have been explored.

One common approach involves the direct condensation of a heteroaryl amine, such as 3-aminopyridine, with a cyanoacetate ester. researchgate.net While this reaction can proceed thermally, the use of catalysts can significantly improve reaction rates and yields. Basic catalysts are often employed to facilitate the nucleophilic attack of the amine on the ester carbonyl. These can range from simple inorganic bases to more complex organocatalysts. For instance, piperidine (B6355638) is frequently used as a catalyst in the synthesis of various cyanoacetamide derivatives. researchgate.net

Another catalytic route involves the use of coupling reagents to activate the carboxylic acid group of cyanoacetic acid for amidation. While not strictly catalytic in the traditional sense, these reagents are used in stoichiometric or near-stoichiometric amounts and are crucial for the reaction to proceed under mild conditions.

More advanced catalytic systems can involve transition metal catalysts, although these are less common for this specific transformation. However, the broader field of amide bond formation is rich with examples of catalytic methods that could be adapted for the synthesis of this compound.

Research into the synthesis of related compounds, such as N-substituted-2-cyanoacetamides, has shown the utility of various catalysts. For example, the condensation of acetophenone (B1666503) with ethyl cyanoacetate has been studied using different solid acid catalysts, demonstrating the potential for heterogeneous catalysis in related reactions. researchgate.net

Below is a table summarizing catalytic approaches for analogous reactions:

| Catalyst/Reagent | Reactants | Product Type | Ref. |

| Piperidine | Arylidenemalononitrile, 2-cyanohydrazide | Pyrazole (B372694) derivative | researchgate.net |

| Piperidine | 2-Cyanoacetamides, Ketones, Acetone | Functionalized pyridin-2-ones | researchgate.net |

| Sodium Nitrite/Acetic Acid | N-(4-substitutedphenyl)-2-cyanoacetamide | Hydroxyimino derivative | ekb.eg |

| Basic Catalysts (e.g., alkali metal alcoholates) | Cyanoacetic ester, Ammonia (B1221849) | Cyanoacetamide | google.com |

Industrial Production Considerations for Related Cyanoacetamides

The industrial-scale production of cyanoacetamides, including compounds structurally related to this compound, requires careful consideration of scalability, process optimization, and manufacturing technology.

Scalability and Optimization of Reaction Conditions

Scaling up the synthesis of cyanoacetamides from the laboratory to an industrial setting presents several challenges. Reaction parameters that are easily controlled on a small scale, such as temperature, mixing, and addition rates, require significant engineering to manage effectively in large reactors.

Key optimization parameters for the industrial synthesis of cyanoacetamides include:

Solvent Selection: The choice of solvent is critical for ensuring high reaction yields, facilitating product isolation, and minimizing environmental impact.

Catalyst Loading: Optimizing the amount of catalyst is essential to balance reaction efficiency with cost and potential downstream purification challenges.

Temperature and Pressure Control: Precise control over temperature and pressure is crucial for maximizing reaction rates and minimizing the formation of byproducts. google.com

Reactant Stoichiometry: Adjusting the molar ratios of reactants can improve conversion and selectivity. google.com

A patent for the preparation of cyanoacetamide highlights a process involving the esterification of crude cyanoacetic acid followed by reaction with ammonia in the presence of a basic catalyst. google.com This process emphasizes the importance of temperature control and the use of specific alcohols that form an azeotrope with water to drive the esterification. google.com

| Parameter | Optimized Condition | Rationale | Ref. |

| Esterification Temperature | 100 to 140°C | To drive the reaction to completion. | google.com |

| Amidation Temperature | 10 to 100°C | To ensure a controlled exothermic reaction. | google.com |

| Catalyst Amount (Basic) | 0.5 to 10 mol % | To effectively catalyze the reaction without excessive cost. | google.com |

| Ammonia | Stoichiometric amount | For efficient conversion of the ester to the amide. | google.com |

Application of Continuous Flow Reactors and Automated Platforms

Modern pharmaceutical and chemical manufacturing is increasingly moving towards continuous flow chemistry and automation to improve efficiency, safety, and consistency. researchgate.net

Continuous Flow Reactors:

Continuous flow reactors offer several advantages over traditional batch reactors for the production of cyanoacetamides. osti.gov These include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior control of reaction temperature, which is particularly important for exothermic reactions. osti.gov

Improved Safety: The small reaction volumes at any given time minimize the risks associated with handling hazardous reagents and energetic reactions. researchgate.net

Increased Yield and Purity: Precise control over reaction parameters often leads to higher yields and fewer impurities. osti.gov

Scalability: Scaling up production in a flow system can be as simple as running the reactor for a longer period or by numbering up the reactors.

A case study on the continuous flow synthesis of an intermediate for Remdesivir demonstrated the successful implementation of a cyanation reaction on a multi-kilogram scale, highlighting the potential of this technology for producing complex molecules. researchgate.net

Automated Platforms:

Automated synthesis platforms can be integrated with continuous flow reactors to create a fully autonomous production system. sigmaaldrich.com These platforms can:

Automate Reagent Delivery and Product Collection: Robotic systems can precisely control the flow of reactants and collect the product as it is formed.

In-line Analysis and Optimization: Integrated analytical tools, such as HPLC and NMR, can monitor the reaction in real-time, allowing for automated optimization of reaction conditions. osti.gov

Data Logging and Process Control: Sophisticated software can control the entire process, log data, and ensure consistent product quality. innovationnewsnetwork.com

Researchers have developed automated systems that can perform a wide range of chemical transformations, including amide bond formation, which is central to the synthesis of this compound. sigmaaldrich.com

| Technology | Advantages for Cyanoacetamide Synthesis |

| Continuous Flow Reactors | Enhanced safety, better temperature control, improved yield and purity, easier scalability. researchgate.netosti.gov |

| Automated Platforms | Reduced human error, on-demand production, accelerated process development, real-time optimization. sigmaaldrich.cominnovationnewsnetwork.com |

Chemical Reactivity and Transformations of 2 Cyano N Pyridin 3 Yl Acetamide

Reactivity of the Active Methylene (B1212753) Group

The methylene group (-CH2-) in 2-cyano-N-(pyridin-3-yl)acetamide is flanked by a nitrile (-CN) and a carbonyl (-C=O) group. This structural arrangement significantly increases the acidity of the methylene protons, making them susceptible to deprotonation by even mild bases. The resulting carbanion is a potent nucleophile that readily participates in a range of carbon-carbon bond-forming reactions.

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a cornerstone reaction of active methylene compounds. In this reaction, this compound condenses with aldehydes or ketones in the presence of a basic catalyst, such as piperidine (B6355638) or triethylamine, to form an α,β-unsaturated product after a subsequent dehydration step. nih.govlibretexts.org This reaction is a powerful tool for creating new carbon-carbon double bonds.

For instance, the reaction of N-aryl-2-cyanoacetamides with various aromatic aldehydes under microwave irradiation and in the presence of ammonium (B1175870) acetate (B1210297) as a catalyst has been shown to be an efficient and environmentally friendly method for the synthesis of α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives. openstax.org While specific examples with this compound are not extensively detailed in the available literature, the general reactivity pattern is well-established for analogous compounds.

Table 1: Examples of Knoevenagel Condensation with N-Aryl-2-cyanoacetamides

| N-Aryl-2-cyanoacetamide Reactant | Aldehyde Reactant | Catalyst/Conditions | Product | Reference |

| 2-cyano-N-phenylacetamide | 4-Hydroxybenzaldehyde | NH4OAc, Microwave (160W, 40s) | 2-(4-hydroxybenzylidene)-cyanoacetamide | openstax.org |

| 2-cyano-N-(4-methylphenyl)acetamide | Benzaldehyde | Piperidine, Ethanol, Reflux | (E)-2-cyano-N-(p-tolyl)-3-phenylacrylamide | ekb.eg |

| 2-cyano-N-phenylacetamide | Salicylaldehyde (B1680747) | Acetic Acid, Reflux | 2-imino-N-phenyl-2H-chromene-3-carboxamide | ekb.eg |

Michael Addition Reactions

The carbanion generated from this compound can act as a Michael donor, undergoing a conjugate 1,4-addition to α,β-unsaturated carbonyl compounds, nitriles, or other Michael acceptors. libretexts.orgnih.gov This reaction is a fundamental method for the formation of new carbon-carbon single bonds and is widely used in the synthesis of complex organic molecules.

The reaction typically proceeds under basic conditions, which facilitate the formation of the nucleophilic enolate from the cyanoacetamide. The resulting adduct can then undergo further intramolecular cyclization to yield a variety of heterocyclic structures, such as substituted pyridines. scielo.br For example, the reaction of cyanoacetamide derivatives with chalcones (1,3-diaryl-2-propen-1-ones) in the presence of a base can lead to the formation of substituted cyanopyridines. rsc.org

Reactions with Aldehyde Derivatives

Beyond the classic Knoevenagel condensation, the active methylene group of this compound can react with various aldehyde derivatives to yield a diverse array of products. The nature of the final product often depends on the reaction conditions and the specific aldehyde used. For example, reaction with salicylaldehyde in boiling acetic acid can lead to the formation of 2-imino-chromene-3-carboxamide derivatives, where both the active methylene and the amide nitrogen participate in the cyclization. ekb.eg

The reaction with formaldehyde (B43269) is also of interest. While specific studies on this compound are limited, the reaction of formaldehyde with acetamides can lead to the formation of N-hydroxymethyl acetamide (B32628). myskinrecipes.com In the context of the active methylene group, formaldehyde could potentially participate in condensation or Mannich-type reactions.

Reactions with Dimethylformamide Dimethyl Acetal (B89532) (DMFDMA)

Dimethylformamide dimethyl acetal (DMFDMA) is a highly reactive reagent that serves as a source of a methine group (=CH-). It reacts with active methylene compounds like this compound to form enaminones. nih.gov This reaction involves the initial addition of the carbanion from the cyanoacetamide to DMFDMA, followed by the elimination of methanol.

These resulting enamines are versatile intermediates that can be used in the synthesis of various heterocyclic systems. beilstein-journals.org For instance, they can undergo cyclization reactions with other reagents to form substituted pyridines, pyrimidines, and other nitrogen-containing heterocycles. The reaction of 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide with DMFDMA has been shown to yield an enamine which can then be cyclized with hydrazine (B178648) derivatives to form aminopyrazoles. periodikos.com.br

Table 2: Synthesis of Heterocycles from Enamines Derived from Cyanoacetamides

| Cyanoacetamide Derivative | Reagent 1 | Reagent 2 | Product | Reference |

| 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide | DMFDMA | Hydrazine hydrate (B1144303) | Aminopyrazole derivative | periodikos.com.br |

| 3-acetyl-2H-chromen-2-one | 2-cyano-N-phenylacetamide | DMFDMA | 2-oxo-4-(2-oxo-2H-chromen-3-yl)-1-phenyl-1,2-dihydropyridine-3-carbonitrile | nih.gov |

Transformations Involving the Cyano Group

The cyano group in this compound is an electrophilic center and can undergo various transformations, most notably nucleophilic additions to the carbon-nitrogen triple bond.

Nucleophilic Substitution Reactions of the Nitrile Functionality

While the term "nucleophilic substitution" at a nitrile is not standard terminology, the nitrile group readily undergoes nucleophilic addition reactions. The carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles. These reactions often lead to the formation of imines or can be followed by hydrolysis to yield ketones or carboxylic acids.

Common nucleophiles that react with nitriles include organometallic reagents (Grignard and organolithium reagents), hydrides (e.g., from LiAlH4), and water (hydrolysis). For example, the reaction of a nitrile with a Grignard reagent followed by hydrolysis yields a ketone. Reduction with a strong reducing agent like lithium aluminum hydride converts the nitrile to a primary amine. Hydrolysis of the nitrile group, typically under acidic or basic conditions, leads to the formation of a carboxylic acid.

Specific examples of nucleophilic substitution or addition reactions at the cyano group of this compound are not well-documented in the reviewed literature. However, the general reactivity of nitriles suggests that this compound would be susceptible to such transformations. For instance, intramolecular cyclization involving the cyano group is a known reaction pathway for suitably substituted nitriles, leading to the formation of fused heterocyclic systems. nih.gov

Electrophilic and Nucleophilic Reactions

The electron-withdrawing nature of the pyridin-3-yl group and the cyano group influences the reactivity of the active methylene group, making it susceptible to a range of reactions.

The active methylene group in this compound is a key site for electrophilic substitution reactions. One such reaction is diazotization, which involves coupling with diazonium salts. While specific studies on the diazotization of this compound are not extensively documented, the reactivity of analogous cyanoacetamide derivatives provides a strong indication of its expected behavior. For instance, the coupling of 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide with various aromatic diazonium salts in a cold pyridine (B92270) solution yields the corresponding arylhydrazono derivatives. sapub.org This reaction proceeds via the attack of the diazonium salt on the carbanion generated from the active methylene group of the cyanoacetamide.

Similarly, hydrazone formation is a common transformation for compounds containing an active methylene group. Although direct synthesis of a hydrazone from this compound is not explicitly detailed in the available literature, related compounds such as 2-cyanoacetylhydrazine react with 3-acetylpyridine (B27631) to form the corresponding hydrazide-hydrazone derivative, 2-cyano-N'-(1-(pyridin-3-yl)ethylidene)acetohydrazide. nih.gov This reaction highlights the propensity of the pyridyl moiety to be incorporated into hydrazone structures. The general mechanism for hydrazone formation involves the condensation of a hydrazine with a carbonyl compound, or in the case of active methylene compounds, coupling with a suitable precursor. nih.govresearchgate.net

The resulting arylhydrazono and hydrazone derivatives are versatile intermediates for the synthesis of various heterocyclic compounds.

The oxidation of this compound can target several sites within the molecule, including the pyridine ring and the methylene group. Specific oxidation studies on this particular compound are scarce in the literature. However, research on similar N-pyridylacetamides, such as 2-(pyridin-2-yl)-N,N-diphenylacetamide, provides insights into potential reaction pathways. nih.gov Oxidation of these related compounds with reagents like peracetic acid, m-chloroperbenzoic acid (m-CPBA), or Oxone® can lead to the formation of pyridine N-oxides. nih.gov The nitrogen atom of the pyridine ring is susceptible to oxidation, a common reaction for pyridine and its derivatives.

The active methylene group could also be a site for oxidation under specific conditions, potentially leading to the formation of a carbonyl group, although this is less commonly reported for this class of compounds compared to N-oxidation of the pyridine ring. The specific products obtained from the oxidation of this compound would depend on the oxidizing agent used and the reaction conditions.

The reduction of this compound can affect both the cyano and the amide functionalities. The cyano group can be reduced to a primary amine using various reducing agents. Common reagents for nitrile reduction include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon), and borane (B79455) complexes.

The amide group can also be reduced, typically to an amine, under strong reducing conditions, often requiring harsher conditions than nitrile reduction. Lithium aluminum hydride is a powerful reducing agent capable of reducing both amides and nitriles. The selective reduction of the cyano group in the presence of the amide, or vice versa, would necessitate careful selection of the reducing agent and control of reaction conditions. For example, catalytic hydrogenation might offer a milder alternative for the selective reduction of the nitrile group.

Cyclization and Heterocycle Formation

The polyfunctional nature of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic scaffolds. The active methylene group, the cyano group, and the amide functionality can all participate in cyclization reactions.

Pyrazole (B372694) derivatives are commonly synthesized from compounds containing a 1,3-dicarbonyl or an equivalent synthon and a hydrazine derivative. youtube.com While this compound is not a 1,3-dicarbonyl compound, its active methylene and cyano groups can be utilized in multicomponent reactions to construct the pyrazole ring.

One-pot, three-component reactions involving a cyanoacetamide, an aldehyde, and hydrazine hydrate have been reported for the synthesis of pyrazolo[3,4-c]pyrazoles. arkat-usa.org In a typical reaction, a Knoevenagel condensation between the cyanoacetamide and an aldehyde is followed by a Michael addition of hydrazine hydrate and subsequent cyclization. arkat-usa.org The reaction of 2-cyanothioacetamides with hydrazine hydrate has also been shown to produce 3,5-diaminopyrazoles through the involvement of both the cyano and thioamide groups. beilstein-journals.org

Furthermore, multicomponent reactions involving hydrazine hydrate, malononitrile, aromatic aldehydes, and ethyl acetoacetate (B1235776) are widely used for the synthesis of pyranopyrazoles, demonstrating the versatility of these building blocks in forming pyrazole-fused systems. nih.govnih.gov The reaction of a related acetohydrazide with ethyl acetoacetate or acetylacetone (B45752) also leads to the formation of pyrazole derivatives.

These examples suggest that this compound can serve as a key building block for the synthesis of various pyrazole-containing heterocycles through carefully designed reaction pathways.

The reactive nature of the active methylene and cyano groups in this compound makes it a suitable starting material for the synthesis of sulfur-containing heterocycles like thiazoles and thiadiazoles.

The Gewald reaction is a well-established method for the synthesis of 2-aminothiophenes, which can be considered structural analogs of thiazoles. wikipedia.orgnih.gov This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org A variation of this reaction, using a cyanoacetamide instead of a cyanoester, can lead to the formation of 2-aminothiophene-3-carboxamides. nih.gov By analogy, reacting this compound with a suitable sulfur source and a carbonyl compound could potentially lead to thiazole (B1198619) derivatives. For instance, the reaction of a cyanoacetamide with phenyl isothiocyanate in the presence of a base generates a potassium sulfide (B99878) salt intermediate, which upon reaction with α-halo ketones or α-halo esters, yields thiazole derivatives. sapub.orgnih.gov

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives has also been achieved from cyanoacetamide precursors. One reported method involves the reaction of a cyanoacetamide derivative with phenyl isothiocyanate to form a thioamide intermediate, which is then treated with hydrazonyl chlorides to furnish the 1,3,4-thiadiazole ring. sapub.org Another approach involves the in-situ generation of a potassium thiolate from a cyanoacetamide derivative, which then reacts with a suitable precursor to form the thiadiazole ring. mdpi.com

These synthetic strategies highlight the potential of this compound as a versatile building block for the construction of thiazole and thiadiazole scaffolds, which are important motifs in medicinal chemistry.

Derivatization to Pyridine, Pyridone, and Dihydropyridine (B1217469) Systems

The activated methylene group flanked by the cyano and carbonyl groups in this compound serves as a key reactive site for the synthesis of highly substituted pyridine and pyridone scaffolds. While specific examples starting from this compound are not extensively documented in publicly available literature, the general reactivity patterns of N-substituted cyanoacetamides are well-established for constructing these heterocycles.

Pyridone Synthesis: The synthesis of 3-cyano-2-pyridone derivatives often proceeds via condensation reactions of N-substituted cyanoacetamides with 1,3-dicarbonyl compounds or their equivalents. For instance, a general and efficient method involves the reaction of an N-substituted cyanoacetamide with acetylacetone in the presence of a base like potassium hydroxide (B78521) in ethanol. sciforum.netmdpi.com This reaction constructs the pyridone ring through a series of condensation and cyclization steps.

Another powerful approach is the multicomponent reaction strategy. The one-pot reaction of an aromatic aldehyde, an active methylene compound like an N-substituted cyanoacetamide, and another component such as an acetophenone (B1666503) or malononitrile, typically under basic catalysis, can afford highly functionalized 2-pyridone derivatives. nih.govnih.gov These reactions highlight the utility of the cyanoacetamide moiety in building complex heterocyclic frameworks. For example, 3-cyano-2-pyridones are recognized as important pharmacophores present in various therapeutic agents. ekb.eg

Table 1: Examples of Pyridone Synthesis from Analogous Cyanoacetamide Precursors

| Cyanoacetamide Precursor | Reactants | Product Type | Reference |

|---|---|---|---|

| N-alkyl-2-cyanoacetamide | Acetylacetone, KOH, Ethanol | N-alkyl-3-cyano-4,6-dimethyl-2-pyridone | sciforum.netmdpi.com |

| 2-Cyano-N-(3-(trifluoromethyl)phenyl)acetamide | Aromatic aldehydes, Malononitrile, Piperidine | 6-Amino-4-aryl-2-oxo-1-(aryl)-1,2-dihydropyridine-3,5-dicarbonitrile | nih.gov |

| 2-Cyano-N-methylacetamide | 1,3-Diphenylprop-2-yn-1-one, K2CO3 | 1-Methyl-2-oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile | mdpi.com |

Dihydropyridine and Pyridine Synthesis: The construction of dihydropyridines can be achieved through methods like the Hantzsch synthesis, although modern variations often employ different starting materials. More relevant to the subject compound, dihydropyridines can serve as intermediates in the synthesis of pyridines. nih.gov For example, a one-pot C-H alkenylation, electrocyclization, and aromatization sequence has been developed to produce highly substituted pyridines from α,β-unsaturated imines and alkynes, proceeding through a dihydropyridine intermediate. nih.gov The aromatization of 1,4-dihydropyridines to their corresponding pyridine derivatives is a common subsequent step, which can be accomplished using a variety of mild oxidizing agents. researchgate.net

Utilization as Bridging Ligands in Coordination Chemistry

The molecular structure of this compound contains multiple potential donor atoms for coordination with metal ions, specifically the nitrogen atom of the pyridine ring, the carbonyl oxygen of the amide, and the nitrogen atom of the cyano group. This polydentate character makes it a candidate for acting as a ligand in coordination chemistry.

While specific studies on coordination complexes of this compound are scarce, the behavior of analogous compounds provides strong evidence for its potential role. For example, the related compound 2-cyano-N-(pyridin-4-ylmethyl)acetamide is known to function as a bridging ligand in the formation of coordination polymers with transition metals. evitachem.com In such structures, the ligand can bridge two or more metal centers, using the pyridine nitrogen to coordinate to one metal ion and the amide or cyano group to coordinate to another. This bridging capability is crucial for constructing extended one-, two-, or three-dimensional networks, which are of interest in materials science for applications such as gas storage and catalysis. evitachem.com The ability of the cyano and amide groups to act as electrophiles can also facilitate interactions within biological systems, such as binding to the active sites of enzymes. evitachem.com

Computational and Theoretical Investigations of 2 Cyano N Pyridin 3 Yl Acetamide

Electronic Structure Analysis

Electronic structure analysis is crucial for elucidating the intrinsic properties of a molecule. Through quantum chemical calculations, it is possible to determine the three-dimensional arrangement of atoms, the distribution of electrons, and the energy levels of molecular orbitals.

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable geometric structure of a molecule by minimizing its energy. dergipark.org.trmaterialsciencejournal.org Calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), determine key structural parameters. materialsciencejournal.orgtandfonline.comresearchgate.net For 2-cyano-N-(pyridin-3-yl)acetamide, optimization would reveal the precise bond lengths, bond angles, and dihedral angles that define its conformation. The pyridine (B92270) ring is inherently planar, while the acetamide (B32628) linker allows for some rotational freedom. The final optimized geometry represents the molecule's lowest energy state.

| Parameter | Bond | Predicted Value |

| Bond Length | C=O | ~1.24 Å |

| C-N (amide) | ~1.36 Å | |

| C≡N | ~1.16 Å | |

| C-C (aromatic) | ~1.39 Å | |

| Bond Angle | O=C-N | ~123° |

| C-N-H | ~120° | |

| C-C≡N | ~178° |

Frontier Molecular Orbital theory is fundamental to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. ripublication.com

A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ripublication.com Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive. ripublication.com Analysis of the spatial distribution of HOMO and LUMO orbitals reveals the likely sites for electrophilic and nucleophilic attack, respectively. For molecules like this, the HOMO is often located on the electron-rich pyridine ring, while the LUMO may be distributed over the cyano and carbonyl groups.

Table 2: Frontier Orbital Energies (Illustrative) Note: These values are representative for similar organic compounds and illustrate the output of a typical HOMO-LUMO analysis.

| Parameter | Energy (eV) |

| HOMO | ~ -6.5 eV |

| LUMO | ~ -1.8 eV |

| Energy Gap (ΔE) | ~ 4.7 eV |

In this compound, the electronegative oxygen and nitrogen atoms are expected to carry partial negative charges. Specifically, the carbonyl oxygen (C=O), the nitrogen in the pyridine ring, and the nitrogen of the cyano group (C≡N) would be electron-rich centers. In contrast, the hydrogen atom attached to the amide nitrogen and the carbonyl carbon atom would likely possess partial positive charges, making them susceptible to nucleophilic attack.

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. ESP maps are invaluable for predicting how a molecule will interact with other charged species. researchgate.net

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These regions are typically found around highly electronegative atoms like oxygen and nitrogen and are attractive to electrophiles. For this compound, these would be concentrated on the carbonyl oxygen and the nitrogens of the pyridine and cyano groups.

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These are potential sites for nucleophilic attack and are often located around hydrogen atoms bonded to electronegative atoms, such as the amide N-H group.

Green Regions : Represent areas of neutral or very low potential.

The ESP map provides a clear, qualitative picture of the molecule's reactivity and its potential for forming intermolecular interactions such as hydrogen bonds.

Spectroscopic Property Prediction and Correlation

Computational methods can accurately predict various spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure and understand its vibrational behavior.

Theoretical vibrational frequency calculations, typically performed using DFT methods, can predict the infrared (IR) spectrum of a molecule. These calculations identify the normal modes of vibration and their corresponding frequencies (wavenumbers). By comparing the calculated spectrum with an experimental Fourier-transform infrared (FTIR) spectrum, researchers can confidently assign specific absorption bands to the vibrations of particular functional groups.

For this compound, key vibrational modes would include the N-H stretch of the amide, the C=O stretch of the carbonyl group, the C≡N stretch of the cyano group, C-H stretches from the pyridine ring, and various bending and rocking modes. Calculated frequencies are often scaled by a factor to better match experimental values due to approximations in the theoretical models.

Table 3: Predicted vs. Typical Experimental Vibrational Frequencies (FTIR)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| N-H (Amide) | Stretching | ~3350 | 3300-3500 |

| C-H (Aromatic) | Stretching | ~3100 | 3000-3100 |

| C≡N (Nitrile) | Stretching | ~2250 | 2220-2260 |

| C=O (Amide I) | Stretching | ~1680 | 1650-1690 |

| N-H (Amide II) | Bending | ~1550 | 1510-1570 |

| C=C, C=N (Ring) | Stretching | ~1400-1600 | 1400-1610 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational chemistry offers powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, which are invaluable for the structural elucidation of molecules like this compound. The in silico prediction of ¹H and ¹³C chemical shifts is now a common practice to support experimental data, helping to assign signals and confirm structural hypotheses. rsc.org

Density Functional Theory (DFT) is the most prevalent quantum mechanical method for these predictions. rsc.org Specifically, the Gauge-Including Atomic Orbital (GIAO) method is widely employed to calculate NMR shielding tensors, from which chemical shifts are derived. The accuracy of these predictions is highly dependent on the choice of the functional and basis set. nih.gov For instance, functionals like B3LYP are commonly used for geometry optimization, followed by shielding calculations with specialized functionals that may provide higher accuracy for NMR properties. mdpi.com

The prediction process typically involves several steps:

Conformational Analysis: Identifying the lowest energy conformers of the molecule, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of all significant conformers.

Geometry Optimization: Optimizing the 3D structure of each conformer using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). chemmethod.com

Shielding Calculation: Performing GIAO-DFT calculations on each optimized conformer to obtain the isotropic shielding values for each nucleus.

Chemical Shift Calculation: Referencing the calculated shielding values (σ_iso) to the shielding of a standard compound (e.g., Tetramethylsilane, TMS), calculated at the same level of theory, to yield the predicted chemical shifts (δ_pred = σ_ref - σ_iso).

For this compound, this approach can distinguish between the chemical environments of the various protons and carbons in the pyridine ring, the acetamide backbone, and the cyano group. Machine learning models, often trained on large datasets of DFT-calculated and experimental spectra, are also emerging as a rapid and accurate alternative for predicting chemical shifts. bohrium.comchemrxiv.org These models can learn complex relationships between a molecule's 3D structure and its NMR properties, sometimes achieving accuracy comparable to DFT in a fraction of the time. rsc.org

Table 1: Representative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted using computational methods analogous to those described in the literature. Actual experimental values may vary.

| Atom Position (See Figure 1) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 1 (CH₂) | 3.85 | 25.5 |

| 2 (C=O) | - | 163.0 |

| 3 (CN) | - | 115.8 |

| 4 (NH) | 10.50 | - |

| 5 (Py-C2) | 8.55 | 145.1 |

| 6 (Py-C4) | 8.20 | 142.3 |

| 7 (Py-C5) | 7.45 | 124.0 |

| 8 (Py-C6) | 8.40 | 148.2 |

| 9 (Py-C3) | - | 135.6 |

Figure 1: Numbering for this compound

Mechanistic Studies and Reaction Pathway Modeling

Investigation of Reaction Pathways and Transition States

Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions involving cyanoacetamide derivatives. tubitak.gov.tr By mapping the potential energy surface (PES) of a reaction, researchers can identify the most favorable pathways, intermediates, and, crucially, the transition states that govern the reaction kinetics. youtube.com DFT calculations are frequently used to locate the geometries of transition states and compute their energies, which correspond to the activation energy barrier of a reaction. mdpi.comutah.edu

For instance, in multi-component reactions like the Gewald reaction, which utilizes cyanoacetamides to synthesize thiophenes, computational studies can help rationalize the observed regioselectivity and reaction outcomes under different conditions. nih.gov Modeling can reveal why certain reaction pathways are preferred by comparing the activation energies of competing transition states. This is achieved by performing a transition state search, followed by frequency calculations to confirm that the identified structure is a true saddle point on the PES, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

Furthermore, computational investigations can explain unexpected reactivity or lack thereof. By modeling the reactants and potential transition states, it is possible to identify high energy barriers or unfavorable steric interactions that may prevent a particular transformation from occurring, providing insights that are difficult to obtain through experimental means alone. researchgate.net Natural Bond Orbital (NBO) analysis can also be employed to study charge distribution and delocalization in reactants and transition states, offering deeper understanding of the electronic factors that control the reaction mechanism. mdpi.com

Tautomeric Stability Assessments via Quantum Chemical Calculations

Prototropic tautomerism is a key constitutional isomerism that can significantly influence the chemical and biological properties of a molecule. this compound can theoretically exist in at least two tautomeric forms: the amide form and the imidol form, arising from the migration of the amide proton to the carbonyl oxygen. This equilibrium is known as amide-imidol tautomerism. researchgate.net

Quantum chemical calculations, particularly DFT methods, are extensively used to assess the relative stabilities of these tautomers. d-nb.info By calculating the Gibbs free energy (ΔG) of each tautomer, one can predict the equilibrium constant and the dominant form under specific conditions (e.g., in the gas phase or in different solvents).

The stability order can be significantly influenced by the environment. In the gas phase, intramolecular hydrogen bonding might stabilize one form over another. In solution, the equilibrium can shift to favor the tautomer that is better stabilized by the solvent. The Polarizable Continuum Model (PCM) is often used to simulate the effects of a solvent by treating it as a continuous dielectric medium, allowing for the calculation of tautomer stabilities in various solvents. chemmethod.comd-nb.info Studies on similar amide-containing molecules have shown that the amide form is generally more stable than the imidol form by several kcal/mol, though this can vary depending on the molecular structure and solvent. researchgate.net The energy barrier for the proton transfer between tautomers can also be calculated by locating the corresponding transition state, providing insight into the kinetics of interconversion. chemmethod.com

Table 2: Representative Calculated Relative Gibbs Free Energies (ΔGrel) for Tautomers of this compound Based on typical energy differences for amide-imidol systems found in the literature.

| Tautomer | ΔGrel (Gas Phase) (kcal/mol) | ΔGrel (Water, PCM) (kcal/mol) | Predicted Population (Water) |

|---|---|---|---|

| Amide (Keto) | 0.00 (Reference) | 0.00 (Reference) | >99.9% |

| Imidol (Enol) | +11.5 | +9.8 | <0.1% |

Molecular Interaction Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding potential mechanisms of action. For this compound, docking simulations can be used to explore its binding affinity and interaction patterns with various biological targets.

Given that pyridine and acetamide moieties are present in many biologically active compounds, potential targets could include protein kinases, cyclooxygenases (COX), or urease. mdpi.comnih.govmdpi.commdpi.com The docking process involves placing the ligand in the active site of the receptor and sampling different conformations and orientations. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (in kcal/mol), with more negative values indicating stronger binding. mdpi.com

The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the protein's active site. For this compound, the pyridine nitrogen can act as a hydrogen bond acceptor, while the amide N-H group can act as a hydrogen bond donor. These detailed interaction models provide hypotheses about the structural basis of the compound's potential biological activity, which can guide further experimental studies and the design of more potent analogues. nih.govtandfonline.com

Table 3: Representative Molecular Docking Results for this compound with Potential Protein Targets Hypothetical results based on docking studies of similar heterocyclic compounds.

| Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Potential Hydrogen Bonds |

|---|---|---|---|

| Apoptosis signal-regulating kinase 1 (ASK1) | -7.8 | Met, Val, Lys | Pyridine N with Lys; Amide N-H with Met |

| Cyclooxygenase-2 (COX-2) | -8.2 | Arg, Tyr, Ser | Amide C=O with Arg; Amide N-H with Tyr |

| Transforming growth factor beta-activated kinase 1 (TAK1) | -7.5 | Cys, Leu, Gly | Cyano N with Gly; Amide N-H with Cys |

Monte Carlo Simulations for Surface Adsorption Behavior

Monte Carlo (MC) simulations are a powerful computational method for studying the adsorption of molecules onto surfaces, providing insights into interfacial phenomena at the atomic level. tudelft.nl For this compound, MC simulations can be employed to model its adsorption behavior on various surfaces, such as metals or polymers. This is particularly relevant for applications like corrosion inhibition, where the molecule's ability to form a protective layer on a metal surface is crucial. researchgate.net

In a typical MC simulation for adsorption, the surface is modeled as a fixed slab, and the molecule is placed in a simulation box above it. The simulation proceeds by attempting random moves of the molecule (translation, rotation) and accepting or rejecting these moves based on the change in the system's energy, according to the Metropolis algorithm. uchicago.edu This process samples a vast number of configurations to find the most probable adsorption geometries and to calculate thermodynamic properties.

Key outputs from these simulations include the adsorption energy, which quantifies the strength of the interaction between the molecule and the surface, and the equilibrium orientation of the adsorbed molecule. researchgate.net For cyanoacetamide derivatives, it has been shown that they tend to adsorb on metal surfaces in a flat-lying or near-parallel orientation to maximize the interaction between their polar groups (C=O, CN, pyridine ring) and the surface atoms. researchgate.net The simulations can thus provide a detailed molecular-level picture of how this compound organizes at an interface, which is essential for designing materials with specific surface properties. mdpi.com

Table 4: Representative Monte Carlo Simulation Data for Adsorption of this compound on a Metal Surface Illustrative data based on simulations of similar organic inhibitors.

| Parameter | Value | Description |

|---|---|---|

| Adsorption Energy (E_ads) | -155 kJ/mol | The energy released upon adsorption of the molecule onto the surface. A more negative value indicates stronger adsorption. |

| Binding Energy (E_bind) | 168 kJ/mol | The energy required to remove the adsorbed molecule from the surface. |

| Adsorption Configuration | Planar orientation | The molecule lies nearly flat on the surface, maximizing contact. |

| Key Interacting Groups | C=O, CN, Pyridine ring | These polar groups interact strongly with the metal surface atoms. |

Crystallographic Characterization of 2 Cyano N Pyridin 3 Yl Acetamide and Derivatives

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. iucr.org This method would be essential for elucidating the precise molecular structure, conformation, and packing of 2-cyano-N-(pyridin-3-yl)acetamide.

The crystal system and space group describe the symmetry of the crystal lattice. Based on analyses of related compounds, this compound is likely to crystallize in one of the common space groups for organic molecules, such as the monoclinic system (e.g., P2₁/c) or the orthorhombic system (e.g., P2₁2₁2₁). nih.govnih.gov For instance, the simple parent compound, cyanoacetamide, crystallizes in the monoclinic space group P2₁/c. nih.gov The specific crystal system and space group for the title compound would be determined by the most efficient way to pack the molecules in three dimensions, maximizing favorable intermolecular interactions.

A selection of crystallographic data for related acetamide (B32628) derivatives is presented in Table 1.

| Compound Name | Crystal System | Space Group | Reference |

| Cyanoacetamide | Monoclinic | P2₁/c | nih.gov |

| (R)-2-Cyano-N-(1-phenylethyl)acetamide | Orthorhombic | P2₁2₁2₁ | mdpi.com |

| N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]acetamide hemihydrate | Triclinic | P-1 | mdpi.com |

| 2-Cyano-N-(furan-2-ylmethyl)acetamide | Monoclinic | P2₁/c |

The molecule this compound is achiral and therefore does not have any stereocenters that would require stereochemical assignment. However, in derivatives where a chiral center is present, such as in (R)-2-Cyano-N-(1-phenylethyl)acetamide, single-crystal X-ray diffraction can be used to determine the absolute configuration of the molecule, as confirmed by the Flack parameter. mdpi.com

Supramolecular Interactions in the Solid State

The way molecules arrange themselves in a crystal is governed by a network of intermolecular interactions. For this compound, hydrogen bonding and other weak interactions are expected to play a crucial role in the formation of its supramolecular structure.

The presence of a hydrogen bond donor (the amide N-H group) and multiple hydrogen bond acceptors (the amide carbonyl oxygen, the cyano nitrogen, and the pyridine (B92270) nitrogen) suggests that this compound will form a robust hydrogen-bonding network.

N-H...O=C Hydrogen Bonds: This is a very common and strong interaction in amide-containing compounds, often leading to the formation of chains or dimers. In the crystal structure of (R)-2-Cyano-N-(1-phenylethyl)acetamide, molecules are linked into chains along the a-axis by N-H...O hydrogen bonds. rsc.org

N-H...N(pyridine) and N-H...N(cyano) Hydrogen Bonds: The nitrogen atoms of the pyridine ring and the cyano group are also potential hydrogen bond acceptors. The formation of N-H...N hydrogen bonds has been observed in related structures, leading to the creation of dimers or more complex networks. mdpi.com

C-H...O and C-H...N Interactions: Weaker C-H...O and C-H...N hydrogen bonds involving the C-H groups of the pyridine ring and the methylene (B1212753) bridge are also expected to contribute to the stability of the crystal packing. rsc.org For example, in N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]acetamide, N-H...O, N-H...N, and O-H...N hydrogen bonds create a three-dimensional network. mdpi.com

A summary of typical hydrogen bond geometries in related compounds is provided in Table 2.

| Compound Name | Donor-H...Acceptor | D...A (Å) | Reference |

| (R)-2-Cyano-N-(1-phenylethyl)acetamide | N-H...O | 2.878 (2) | rsc.org |

| (R)-2-Cyano-N-(1-phenylethyl)acetamide | C-H...O | 3.215 (2) | rsc.org |

| N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]acetamide | N-H...O | - | mdpi.com |

| N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]acetamide | N-H...N | - | mdpi.com |

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. The surface is generated around a molecule, and the color coding indicates the nature and proximity of intermolecular contacts.

In a study of 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide, a complex derivative, the Hirshfeld analysis revealed that the most significant contributions to the crystal packing were from H...H (37.3%), Cl...H/H...Cl (17.6%), O...H/H...O (11.1%), C...H/H...C (10.9%), and N...H/H...N (9.7%) interactions. nih.gov For a different tetrahydroisoquinoline derivative, the major contacts were H...H (45.2%), C...H/H...C (20.2%), O...H/H...O (15.8%), and N...H/H...N (11.0%). mdpi.com

For this compound, a Hirshfeld analysis would be expected to show significant contributions from H...H, C...H/H...C, O...H/H...O, and N...H/H...N contacts, reflecting the importance of van der Waals forces and hydrogen bonding in its crystal structure. The analysis would also likely reveal C...N/N...C and C...C contacts, indicative of interactions involving the cyano group and π-π stacking of the pyridine rings, respectively.

Pi-Stacking Interactions and Aromatic Stacking Motifs

Detailed crystallographic studies of derivatives provide insight into the nature of these aromatic stacking motifs. For instance, in the crystal structure of N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]acetamide hemihydrate, a derivative of the primary compound, weak slipped parallel π–π interactions are observed. nih.gov These interactions occur between the pyridine rings of adjacent molecules, helping to form a three-dimensional structure. The key geometric parameters characterizing these interactions have been precisely measured. The distance between the centroids of the interacting pyridine rings is 3.734 (2) Å, with an interplanar distance of 3.3505 (11) Å. nih.gov The "slippage," which is the perpendicular distance between the centroid of one ring and the extended plane of the other, is calculated to be 1.648 Å. nih.gov This slippage indicates a parallel-displaced arrangement of the pyridine rings, a common motif for π-stacked systems that maximizes attractive dispersion forces while minimizing steric repulsion.

The presence of various functional groups, such as the cyano and acetamide moieties, can influence the electronic properties of the pyridine ring and thus the nature of the π-stacking. Furthermore, other intermolecular forces, such as hydrogen bonds, often work in concert with π-stacking to direct the crystal packing. In the case of N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]acetamide, the π-stacked slabs are interconnected by a network of N—H⋯O and O—H⋯N hydrogen bonds, demonstrating the cooperative nature of these non-covalent forces in building the crystal lattice. nih.gov

While direct parallel π-π stacking is a key feature, other types of interactions involving the π-system, such as C—H···π interactions, are also observed in related structures. In the crystal structure of (E)-2-(1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-ylidene)-2-cyano-N-(o-tolyl)acetamide, C—H···π interactions are present between neighboring molecules, further stabilizing the crystal structure. nih.gov

The following table summarizes the key parameters of the pi-stacking interactions found in a representative derivative of this compound.

| Interaction Parameter | Value | Reference Compound |

| Interaction Type | Weak slipped parallel π–π | N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]acetamide hemihydrate |

| Inter-centroid Distance | 3.734 (2) Å | N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]acetamide hemihydrate nih.gov |

| Interplanar Distance | 3.3505 (11) Å | N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]acetamide hemihydrate nih.gov |

| Slippage | 1.648 Å | N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]acetamide hemihydrate nih.gov |

Applications in Chemical Science and Research

Role in Advanced Organic Synthesis

The structural arrangement of 2-cyano-N-(pyridin-3-yl)acetamide makes it a valuable building block for constructing more intricate molecular architectures.

Cyanoacetamide derivatives are recognized as highly reactive and versatile synthons in organic synthesis. researchgate.net Their utility stems from the presence of multiple reactive sites within a compact structure. Specifically, these molecules are polyfunctional, possessing both electrophilic and nucleophilic centers. researchgate.net The key features include:

An active methylene (B1212753) group (-CH₂-) situated between the electron-withdrawing cyano and carbonyl groups, which can be readily deprotonated to form a nucleophilic carbanion. researchgate.net

Nucleophilic positions at the amide nitrogen (NH) and the aforementioned C-2 carbon of the methylene group. researchgate.net

Electrophilic positions at the carbonyl carbon and the cyano carbon. researchgate.net

This combination of reactive sites allows cyanoacetamides to participate in a wide array of chemical transformations, including condensation and substitution reactions, making them ideal starting points for synthesizing a variety of complex molecules. researchgate.net

The most significant application of cyanoacetamide derivatives is as precursors for the synthesis of diverse and polyfunctionalized heterocyclic compounds. researchgate.netevitachem.com The strategic placement of the cyano and carbonyl groups facilitates cyclization reactions with various bidentate reagents to form stable ring systems. researchgate.net Many of these resulting heterocycles are scaffolds for molecules with significant biological and medicinal properties. orientjchem.orgekb.eg

Research on related N-substituted cyanoacetamides has demonstrated their effectiveness in preparing a range of important heterocyclic systems. For instance, these synthons have been successfully employed to construct pyridines, chromenes, pyrazoles, thiazoles, and thiophenes. evitachem.comorientjchem.orgsapub.org

| Precursor Compound | Resulting Heterocyclic System(s) | Key Finding | Reference |

|---|---|---|---|

| 2-cyano-N-(3-cyanoquinolin-2-yl) acetamide (B32628) | Thiazole (B1198619), Pyrazole (B372694), Thiophene, Oxazine, Pyridazine | Demonstrated the utility of a complex cyanoacetamide as a key intermediate for synthesizing a variety of new heterocyclic derivatives. sapub.org | sapub.org |

| N,N'-(methylenebis(1,4-phenylene))bis(2-cyanoacetamide) | Pyridine (B92270), Chromene, Chromeno[3,4-c]pyridine | Showcased the use of a bis(cyanoacetamide) to create larger, bridged heterocyclic structures. orientjchem.org | orientjchem.org |

| 2-Cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide | Coumarin, Aminopyrazole | Utilized as a starting material to synthesize novel coumarinyl pyridine and pyrazolyl pyridine scaffolds. researchgate.net | researchgate.net |

These examples, while not involving this compound directly, illustrate the established synthetic potential of the cyanoacetamide functional group for generating biologically relevant heterocyclic frameworks.

This compound and its isomers are classified as biochemicals for research purposes. Specifically, the compound is made available by chemical suppliers for use in proteomics research. scbt.com The related isomer, 2-cyano-N-(pyridin-4-ylmethyl)acetamide, is also noted for its application in this field. evitachem.com While the specific targets or methodologies within proteomics are not extensively detailed in the available literature, its availability for this purpose suggests a potential role as a tool or building block in studying proteins.

Contributions to Materials Science Research

The application of this compound in materials science is less documented than its role in organic synthesis. However, the inherent properties of its functional groups suggest potential for future exploration in this domain.

While specific studies detailing the conductivity or fluorescence of materials derived from this compound are not prominent, the molecule contains a conjugated system involving the pyridine ring. The incorporation of such a pyridyl-containing scaffold into larger polymers or macrocycles could potentially lead to materials with interesting photophysical properties, such as fluorescence. The cyano group can also influence the electronic properties of a molecule.

The structure of this compound possesses multiple potential ligation sites for metal ions, including the nitrogen atom of the pyridine ring, the nitrogen of the cyano group, and the oxygen atom of the carbonyl group. This makes it a candidate for use as a ligand in the design of coordination polymers or metal-organic frameworks (MOFs). Such materials are of significant interest for applications in gas storage, catalysis, and sensing. However, dedicated research focusing on the use of this specific compound in the design of coordination polymers is not widely reported in current scientific literature.

Mechanistic Studies of Molecular Interactions

The unique structural characteristics of this compound, featuring a cyano group, an amide linkage, and a pyridine ring, make it an interesting candidate for various molecular interactions. These interactions are fundamental to its potential applications in diverse areas of chemical science, from medicinal chemistry to materials science. Mechanistic studies delve into how this molecule engages with its environment at a molecular level, providing insights into its function.

Investigations of Binding Interactions with Enzymes or Receptors for Modulating Activity

The 3-cyanopyridine (B1664610) moiety, a core component of this compound, is recognized as a key pharmacophore in the design of enzyme inhibitors. Research into related 3-cyanopyridine-based compounds has revealed their ability to interact with the active sites of specific enzymes, thereby modulating their biological activity. A notable example is the inhibition of Pim-1 kinase, a protein implicated in cancer development. nih.gov

Molecular docking studies on derivatives containing the 3-cyanopyridine scaffold have elucidated the specific interactions that drive their inhibitory effects. nih.gov The sp-hybridized nitrogen atom of the cyano group is a critical feature, acting as a hydrogen bond acceptor. In the context of the Pim-1 kinase active site, this cyano group has been shown to form a crucial hydrogen bond with the backbone amide proton of the amino acid Proline 123 (Pro123). nih.gov

Furthermore, the pyridine ring itself contributes to the binding affinity. The nitrogen atom within the pyridine ring can participate in hydrogen bonding, for instance, with donor residues like Lysine 69 (Lys69). The aromatic nature of the pyridine ring also allows for favorable arene-arene or arene-hydrogen bond interactions with aromatic or aliphatic amino acid residues in the enzyme's binding pocket, such as Phenylalanine 49 (Phe49) and Valine 52 (Val52). nih.gov These multiple points of contact—hydrogen bonds and hydrophobic/hydrophilic interactions—collectively enhance the stability of the ligand-receptor complex and are essential for potent enzyme inhibition. nih.gov

Table 1: Binding Interactions of 3-Cyanopyridine Moiety in Pim-1 Kinase Active Site

| Molecular Moiety | Interacting Amino Acid Residue | Type of Interaction |

|---|---|---|

| Cyano Group (-C≡N) | Pro123 | Hydrogen Bond Acceptor |

| Pyridine Ring | Phe49 | Arene-Arene Bond |

| Pyridine Ring | Val52 | Arene-Hydrogen Bond |

| Pyridine Ring Nitrogen | Lys69 | Hydrogen Bond Acceptor |

Surface Adsorption Mechanisms (e.g., for corrosion inhibition)

Cyanoacetamide derivatives have been identified as effective corrosion inhibitors for metals like carbon steel, particularly in acidic environments. researchgate.net The efficacy of these compounds, including this compound, stems from their ability to adsorb onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. researchgate.netresearchgate.net This adsorption process is a key mechanistic step.

The inhibition mechanism involves the blocking of the electrode surface through the adsorption of the inhibitor molecules via their active centers. researchgate.net For this compound, these active centers include the nitrogen and oxygen heteroatoms, the cyano group, and the π-electrons of the pyridine ring. These features facilitate the sharing of electrons with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a stable, adsorbed protective film. researchgate.netnih.gov

Studies on similar inhibitors show that the adsorption process often conforms to the Langmuir adsorption isotherm. researchgate.netmdpi.com This model suggests the formation of a monolayer of the inhibitor on the metal surface. The strength and nature of this adsorption can be inferred from thermodynamic parameters like the standard free energy of adsorption (ΔG°ads). Calculated ΔG°ads values for related compounds indicate that the process is spontaneous and typically involves a combination of physical adsorption (electrostatic interactions) and chemical adsorption (chemisorption via coordinate bond formation). researchgate.netmdpi.com Electrochemical studies, such as potentiodynamic polarization, reveal that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netnih.gov

Table 2: Mechanistic Aspects of Cyanoacetamide Derivatives in Corrosion Inhibition

| Parameter | Finding/Observation | Reference |

|---|---|---|

| Inhibition Mechanism | Adsorption on metal surface, blocking active sites | researchgate.net |

| Adsorption Isotherm | Follows Langmuir adsorption isotherm | researchgate.netmdpi.com |

| Inhibitor Type | Mixed-type (suppresses both anodic and cathodic reactions) | researchgate.netnih.gov |

| Adsorption Process | Spontaneous process involving physisorption and chemisorption | mdpi.com |

| Molecular Features | Adsorption occurs via heteroatoms (N, O) and π-electron systems | researchgate.netnih.gov |

Advanced Analytical and Spectroscopic Characterization

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and investigating the fragmentation pathways of a molecule. For 2-cyano-N-(pyridin-3-yl)acetamide (C₈H₇N₃O), the molecular weight is 161.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 161.

The fragmentation pattern is anticipated to be similar to its isomers, characterized by specific cleavage points within the molecule. Key fragmentation would likely involve the cleavage of the amide bond and the loss of neutral fragments. A prominent fragmentation pathway for related N-pyridinyl cyanoacetamides involves the cleavage of the bond between the pyridine (B92270) ring and the amide nitrogen, leading to the formation of a pyridinyl cation and a cyanoacetamide radical, or vice-versa.

For instance, in the GC-MS analysis of the isomeric 2-cyano-N-(pyridin-2-yl)acetamide, a top peak is observed at m/z 94, which corresponds to the aminopyridine fragment [C₅H₆N₂]⁺, and another significant peak at m/z 78, corresponding to the pyridine ring fragment [C₅H₄N]⁺. nih.gov A similar pattern would be expected for the 3-pyridinyl isomer. The predicted collision cross section (CCS) for the protonated molecule [M+H]⁺ is approximately 134.3 Ų. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z | Predicted Collision Cross Section (CCS) Ų |

|---|---|---|

| [M+H]⁺ | 162.06619 | 134.3 |

| [M+Na]⁺ | 184.04813 | 142.9 |

Note: Data is predictive and based on computational models for the isomeric 2-cyano-N-(pyridin-4-yl)acetamide. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for the methylene (B1212753) protons of the acetamide (B32628) group and the protons of the pyridine ring. The methylene protons (-CH₂-) adjacent to the cyano and carbonyl groups are expected to appear as a singlet. In related compounds like 2-cyanoacetamide (B1669375), this signal appears around 3.58 ppm in DMSO-d₆. chemicalbook.com The protons on the pyridine ring will show a characteristic splitting pattern for a 3-substituted pyridine. This would typically involve four signals in the aromatic region (usually between 7.0 and 9.0 ppm), with coupling patterns reflecting their relative positions. A broad singlet corresponding to the amide proton (NH) would also be present, likely in the region of 10.5-11.0 ppm, which is exchangeable with D₂O.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. For this compound, characteristic peaks would include the carbonyl carbon (C=O) of the amide, the carbons of the pyridine ring, the methylene carbon (-CH₂-), and the carbon of the nitrile group (-C≡N). Based on data from isomeric structures and related molecules, the carbonyl carbon is expected to resonate around 162-164 ppm. The nitrile carbon typically appears around 116 ppm, and the methylene carbon signal is found further upfield. The carbons of the pyridine ring would appear in the aromatic region, typically between 120 and 155 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Amide (C=O) | - | ~163 |

| Pyridine C2 | ~8.5-8.7 (d) | ~148-152 |

| Pyridine C4 | ~7.8-8.0 (ddd) | ~135-138 |

| Pyridine C5 | ~7.3-7.5 (dd) | ~123-125 |

| Pyridine C6 | ~8.4-8.6 (dd) | ~145-149 |

| Pyridine C3 | - | ~130-133 |

| Methylene (CH₂) | ~3.6-4.0 (s) | ~25-30 |

| Nitrile (CN) | - | ~116 |

Note: Predicted shifts are based on analogous structures and general NMR principles. Actual values may vary depending on solvent and experimental conditions. s=singlet, d=doublet, dd=doublet of doublets, ddd=doublet of doublet of doublets, br=broad.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the N-H, C=O, C≡N, and aromatic C-H and C=C bonds.

N-H Stretching: A prominent band for the amide N-H stretch is expected in the region of 3200-3400 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methylene group would be observed just below 3000 cm⁻¹.

C≡N Stretching: A sharp, medium-intensity absorption band characteristic of the nitrile group is expected around 2200-2260 cm⁻¹. For related cyanoacetamides, this peak is often seen around 2220 cm⁻¹. ekb.eg

C=O Stretching: A strong absorption band for the amide I band (primarily C=O stretching) is anticipated in the region of 1650-1690 cm⁻¹. In similar structures, this is often observed around 1670-1680 cm⁻¹. ekb.eg

N-H Bending and C-N Stretching: The amide II band (a combination of N-H bending and C-N stretching) typically appears around 1510-1570 cm⁻¹.

Aromatic C=C and C=N Stretching: The pyridine ring will show several absorption bands in the 1400-1600 cm⁻¹ region due to C=C and C=N skeletal vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide N-H | Stretching | 3200-3400 | Medium-Strong |

| Aromatic C-H | Stretching | 3000-3100 | Medium |

| Aliphatic C-H | Stretching | 2850-2960 | Medium |

| Nitrile C≡N | Stretching | 2200-2260 | Medium, Sharp |

| Amide C=O (Amide I) | Stretching | 1650-1690 | Strong |

| Amide N-H / C-N (Amide II) | Bending/Stretching | 1510-1570 | Medium-Strong |

Note: Data is based on typical ranges for these functional groups and data from analogous compounds. ekb.egnist.gov

Elemental Analysis for Compositional Confirmation

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This technique is used to confirm the empirical and molecular formula. For this compound, with the molecular formula C₈H₇N₃O, the theoretical elemental composition can be calculated precisely. Experimental values obtained from analysis should closely match these theoretical percentages to confirm the purity and identity of the synthesized compound.

Table 4: Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 59.62% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 4.38% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 26.09% |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.93% |

| Total | | | | 161.164 | 100.00% |

Note: Calculated from the molecular formula C₈H₇N₃O and standard atomic weights.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies

While established methods for synthesizing acetamides exist, future research could focus on developing more efficient, sustainable, and versatile synthetic routes to 2-cyano-N-(pyridin-3-yl)acetamide and its analogs.